molecular formula C10H13NO2S B11889401 4-Amino-8-methylthiochroman 1,1-dioxide

4-Amino-8-methylthiochroman 1,1-dioxide

Cat. No.: B11889401
M. Wt: 211.28 g/mol
InChI Key: MRMRUQSFIPICFN-UHFFFAOYSA-N
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Description

4-Amino-8-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₃NO₂S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-methylthiochroman 1,1-dioxide typically involves the reaction of 8-methylthiochroman-4-one-1,1-dioxide with thiosemicarbazide in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out in anhydrous methanol under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-8-methylthiochroman 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-8-methylthiochroman 1,1-dioxide involves its interaction with cellular targets, leading to various biological effects. For example, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-8-methylthiochroman 1,1-dioxide is unique due to its specific substitution pattern and the presence of both amino and methylthio groups, which contribute to its distinct chemical and biological properties. Its ability to induce ROS-mediated apoptosis sets it apart from other related compounds .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

8-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C10H13NO2S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4,9H,5-6,11H2,1H3

InChI Key

MRMRUQSFIPICFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(CCS2(=O)=O)N

Origin of Product

United States

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